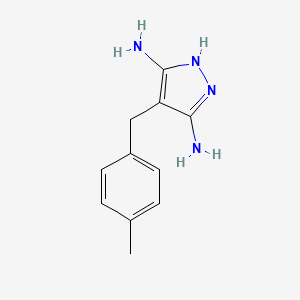

4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methylphenyl)methyl]-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-7-2-4-8(5-3-7)6-9-10(12)14-15-11(9)13/h2-5H,6H2,1H3,(H5,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISMUTXHXRJKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=C(NN=C2N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228623 | |

| Record name | 4-[(4-Methylphenyl)methyl]-1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109547-61-7 | |

| Record name | 4-[(4-Methylphenyl)methyl]-1H-pyrazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109547-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methylphenyl)methyl]-1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 4 Methylbenzyl 1h Pyrazole 3,5 Diamine

Retrosynthetic Analysis and Precursor Chemistry

A logical retrosynthetic disconnection of 4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine points to two primary building blocks: a hydrazine (B178648) source and a C3 synthon, specifically a malononitrile (B47326) derivative. The key challenge lies in the introduction of the 4-methylbenzyl group onto the eventual C4 position of the pyrazole (B372694) ring.

The synthesis begins with the preparation of the requisite substituted malononitrile. The alkylation of malononitrile with a suitable benzyl (B1604629) halide, such as 4-methylbenzyl bromide, provides the direct precursor, (4-methylbenzyl)malononitrile. nih.gov This reaction establishes the carbon skeleton necessary for the subsequent cyclization. It is noted that the synthesis of the related benzylmalononitrile (B177411) can be complicated by the formation of dibenzylated side products. nih.gov

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| (4-methylbenzyl)malononitrile | C₁₁H₁₀N₂ | Provides the C3, C4, and C5 atoms of the pyrazole ring, along with the 4-methylbenzyl substituent. |

| Hydrazine Hydrate (B1144303) | N₂H₄·H₂O | Acts as the N1-N2 source for the formation of the pyrazole ring. |

| Malononitrile | CH₂(CN)₂ | Starting material for the synthesis of the substituted malononitrile precursor. nih.gov |

| 4-methylbenzyl bromide | C₈H₉Br | Alkylating agent used to introduce the 4-methylbenzyl group. |

Established Synthetic Routes to the 1H-Pyrazole-3,5-diamine Core

The construction of the 1H-pyrazole-3,5-diamine scaffold is most commonly achieved through the cyclocondensation of a dinitrile compound with hydrazine. nih.govresearchgate.net This fundamental reaction forms the basis for the synthesis of a wide array of substituted pyrazole diamines.

A well-established and straightforward method involves the reaction of a substituted malononitrile with hydrazine hydrate. nih.gov For the specific synthesis of this compound, (4-methylbenzyl)malononitrile is treated with hydrazine hydrate, leading to ring closure and the formation of the desired product. nih.gov This reaction is typically performed in a suitable solvent like ethanol (B145695).

Another general route involves the reaction of dicyanoketene (B14166945) acetals with hydrazine. More complex variations start from different precursors. For instance, a two-step procedure can be employed, starting with the diazotization of an aniline, which then reacts with malononitrile to form an intermediate that is subsequently cyclized with hydrazine to yield a 4-arylazo-3,5-diamino-1H-pyrazole. nih.gov While this introduces an azo group at the C4 position, it highlights the versatility of the malononitrile-hydrazine condensation strategy.

Regioselective Introduction of the 4-(4-methylbenzyl) Moiety

The regioselective introduction of the 4-methylbenzyl group at the C4 position is critical and is most directly accomplished by starting with the appropriately substituted precursor, (4-methylbenzyl)malononitrile. The reaction of this precursor with hydrazine hydrate directly yields the 4-substituted pyrazole. nih.gov This approach ensures that the substituent is placed at the desired position from the outset.

An alternative, more versatile strategy for introducing substituents at the C4 position involves cross-coupling reactions on a pre-formed pyrazole ring. A general method for synthesizing 4-substituted-1H-pyrazole-3,5-diamines has been developed using a Suzuki-Miyaura cross-coupling reaction. rsc.org This process starts with 4-bromo-3,5-dinitro-1H-pyrazole. The bromo-substituent is then coupled with a suitable boronic acid, such as (4-methylphenyl)methanoboronic acid, in the presence of a palladium catalyst. rsc.org A subsequent reduction of the nitro groups to amino groups would yield the target compound. This method offers broad applicability for creating a library of 4-substituted pyrazole-3,5-diamines. rsc.org

Advanced Synthetic Innovations and Methodological Improvements

Modern synthetic chemistry offers more advanced methods that could be adapted for the synthesis of this compound. While direct application to this specific compound may not be extensively documented, general innovations in pyrazole synthesis are relevant.

One such advancement is the use of flow chemistry for potentially hazardous steps. For example, the diazotization reactions sometimes used in the synthesis of pyrazole precursors can be performed more safely and efficiently in a continuous flow reactor, as demonstrated in the large-scale synthesis of a related 3,5-diamino-1H-pyrazole. mdpi.com This approach improves safety and scalability.

Palladium-catalyzed C-H functionalization represents another frontier. Methods for the direct C-H allylation and benzylation of pyrazoles have been developed, although they often require an electron-withdrawing group at the C4 position to facilitate the reaction. nih.gov This could potentially be used to introduce the benzyl group onto a pre-existing pyrazole core, though it would require careful optimization of the substrate and reaction conditions.

Iron-catalyzed reduction of dinitropyrazoles using hydrazine hydrate has been shown to be an efficient method for the final reduction step in multi-step syntheses, offering a potentially milder and more cost-effective alternative to other reduction methods. rsc.org

Functionalization and Derivatization Approaches for this compound

The this compound molecule possesses several reactive sites that allow for further functionalization: the two amino groups at C3 and C5, and the two nitrogen atoms within the pyrazole ring.

The amino groups at the C3 and C5 positions are nucleophilic and can undergo a variety of chemical transformations. These modifications are crucial for tuning the compound's properties for various applications.

Acylation: The amino groups can be acylated using reagents like acetic anhydride. nih.gov This reaction can lead to a mixture of mono- and di-acylated products, depending on the reaction conditions.

Formation of Schiff Bases: Reaction with aldehydes or ketones can form Schiff bases (imines), which can serve as intermediates for further synthetic elaborations.

Diazotization: The amino groups can be diazotized and subsequently replaced with other functional groups, although this can be a challenging transformation on an electron-rich heterocyclic system.

Amide Bond Formation: The amino groups can be coupled with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. nih.gov This is a common strategy for building more complex molecular architectures.

Table 2: Examples of Amino Group Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | N-acetylated pyrazole diamine |

| Amide Coupling | 5-bromothiophene carboxylic acid | Pyrazole-amide derivative |

| Guanylation | Cyanamide | Guanyl-substituted pyrazole |

The pyrazole ring contains two nitrogen atoms, one of which is typically protonated (N1-H) and can be substituted, while the other (N2) is a basic, sp²-hybridized nitrogen. nih.gov

N-Alkylation/N-Arylation: The N1-H proton is acidic and can be removed by a base, allowing for alkylation or arylation at this position. nih.govmdpi.com Regioselectivity can be a challenge, as substitution can sometimes occur at N2 depending on the reaction conditions and the nature of the substituents on the pyrazole ring.

Reaction with Electrophiles: The N2 nitrogen atom is nucleophilic and can react with electrophiles. nih.gov

Formation of Fused Heterocycles: The combination of an amino group at C5 and the N1-H allows for condensation reactions with 1,3-dielectrophiles, such as β-diketones or enaminones, to form fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. mdpi.comresearchgate.net This is a widely used strategy for creating bicyclic heterocyclic compounds with diverse biological activities.

Chemical Transformations of the 4-Methylbenzyl Group

The 4-methylbenzyl substituent on the this compound core offers several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the benzylic methylene (B1212753) group, the aromatic ring, and the methyl group.

One of the most common transformations of the 4-methylbenzyl group is the oxidation of the methyl group. researchgate.netrsc.orgresearchgate.netebi.ac.uknih.govorganic-chemistry.org This reaction can be controlled to yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions employed. For instance, selective oxidation to the aldehyde can be achieved using milder reagents, while stronger oxidizing agents will typically lead to the formation of the carboxylic acid. organic-chemistry.org These oxidized derivatives can then serve as handles for further functionalization, such as the formation of esters, amides, or other carbonyl derivatives.

Another significant transformation is the cleavage of the benzyl group from the pyrazole ring. youtube.comorganic-chemistry.orgyoutube.com This de-benzylation can be accomplished through various methods, with catalytic hydrogenolysis being a common and efficient approach. youtube.comyoutube.com This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, which cleaves the benzyl-pyrazole bond to afford 4-unsubstituted-1H-pyrazole-3,5-diamine and toluene. youtube.com Alternatively, Lewis acids can also be employed to effect this cleavage. organic-chemistry.org The removal of the benzyl group can be a crucial step in synthetic strategies where it acts as a protecting group for the pyrazole core.

Furthermore, the benzylic methyl group is susceptible to halogenation. While specific examples on the this compound scaffold are not extensively documented, general principles of benzylic halogenation suggest that this transformation is feasible. Reactions with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN) would be expected to yield the corresponding 4-(4-(halomethyl)benzyl) derivatives. These halogenated products are versatile intermediates for subsequent nucleophilic substitution reactions.

Below is a table summarizing potential chemical transformations of the 4-methylbenzyl group:

| Transformation | Reagents and Conditions | Product Type |

| Oxidation of Methyl Group to Aldehyde | Mild oxidizing agents (e.g., MnO2, PCC) | 4-(4-formylbenzyl)-1H-pyrazole-3,5-diamine |

| Oxidation of Methyl Group to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | 4-(4-carboxybenzyl)-1H-pyrazole-3,5-diamine |

| Benzylic Halogenation | N-Halosuccinimide (NBS, NCS), radical initiator | 4-(4-(halomethyl)benzyl)-1H-pyrazole-3,5-diamine |

| Benzyl Group Cleavage | H2, Pd/C | 1H-Pyrazole-3,5-diamine |

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound typically proceeds through a multi-step sequence, with each step having a well-established reaction mechanism. A common synthetic route involves the initial Knoevenagel condensation of 4-methylbenzaldehyde (B123495) with malononitrile, followed by the reduction of the resulting 2-(4-methylbenzylidene)malononitrile (B52347), and finally, cyclization with hydrazine to form the pyrazole ring. semanticscholar.org

The initial Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, the active hydrogen compound is malononitrile, and the carbonyl compound is 4-methylbenzaldehyde. The reaction is typically base-catalyzed. The base abstracts a proton from the acidic methylene group of malononitrile to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration leads to the formation of the carbon-carbon double bond in 2-(4-methylbenzylidene)malononitrile.

The second step involves the reduction of the electron-deficient carbon-carbon double bond of the 2-(4-methylbenzylidene)malononitrile intermediate. semanticscholar.org This can be achieved using various reducing agents. The mechanism of this reduction will depend on the specific reagent used. For example, if a hydride-based reducing agent like sodium borohydride (B1222165) is used, the mechanism would involve the nucleophilic addition of a hydride ion to the β-carbon of the α,β-unsaturated nitrile.

The final and key step is the cyclization of the resulting 2-(4-methylbenzyl)malononitrile with hydrazine to form the this compound. semanticscholar.org The mechanism for this pyrazole formation is proposed to initiate with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the nitrile carbons of 2-(4-methylbenzyl)malononitrile. researchgate.net This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the remaining nitrile carbon. A series of proton transfers and tautomerization events then lead to the formation of the aromatic pyrazole ring with the two amino groups at positions 3 and 5.

The following table outlines the key mechanistic steps in a typical synthesis:

| Synthetic Step | Reactants | Key Mechanistic Events | Intermediate/Product |

| Knoevenagel Condensation | 4-Methylbenzaldehyde, Malononitrile | Base-catalyzed carbanion formation, nucleophilic attack on carbonyl, dehydration. | 2-(4-methylbenzylidene)malononitrile |

| Reduction | 2-(4-methylbenzylidene)malononitrile, Reducing Agent | Nucleophilic addition of hydride (or equivalent) to the C=C double bond. | 2-(4-methylbenzyl)malononitrile |

| Cyclization | 2-(4-methylbenzyl)malononitrile, Hydrazine | Nucleophilic attack of hydrazine on nitrile, intramolecular cyclization, tautomerization. | This compound |

Chemical Reactivity and Mechanistic Pathways of 4 4 Methylbenzyl 1h Pyrazole 3,5 Diamine

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the 4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine is characterized by multiple nucleophilic and electrophilic centers, making it a versatile participant in various chemical transformations. The electron distribution within the pyrazole (B372694) ring and the influence of its substituents are key to understanding its reaction profiles.

Nucleophilic Character: The molecule possesses several sites susceptible to attack by electrophiles:

Exocyclic Amino Groups (-NH₂): The primary amino groups at the C3 and C5 positions are the most significant nucleophilic centers. The nitrogen lone pairs are readily available for reactions such as acylation, alkylation, and condensation. Studies on the closely related 4-phenylazo-3,5-diaminopyrazole have demonstrated a marked increase in the basicity and nucleophilicity of these amino groups compared to other aminopyrazoles, readily undergoing acylation even with weak acids like acetic acid. researchgate.net

Pyrazole Ring Nitrogens (N1/N2): The "pyridine-like" nitrogen atom (N2, when N1 is protonated) possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, making it a nucleophilic site available for alkylation or coordination with electrophiles.

Pyrazole Ring Carbon (C4): In a typical pyrazole ring, the C4 position is electron-rich and thus the preferred site for electrophilic aromatic substitution. However, in this specific molecule, this position is already substituted with the 4-methylbenzyl group, precluding further substitution at this site.

Electrophilic Character: The C3 and C5 carbon atoms of the pyrazole ring are inherently electron-deficient due to their proximity to the electronegative nitrogen atoms. This makes them potential sites for nucleophilic attack, although this reactivity is generally less pronounced than the nucleophilicity of the amino groups and typically requires harsh reaction conditions or activation.

Table 1: Predicted Reactivity Profiles of this compound

| Site | Type of Center | Predicted Reactivity | Influencing Factors |

| C3/C5 Amino Groups | Nucleophilic | High | Strong electron-donating effect; primary nucleophiles for acylation, alkylation, etc. researchgate.net |

| N1-H Group | Acidic | Moderate | Can be deprotonated by a suitable base to form a pyrazolate anion. |

| N2 Atom | Nucleophilic/Basic | Moderate | "Pyridine-like" nitrogen, site for protonation and metal coordination. nih.gov |

| C3/C5 Carbons | Electrophilic | Low | Electron-deficient character, but attack is disfavored compared to reactions at amino groups. |

| C4 Carbon | N/A | Substituted | Blocked by the 4-methylbenzyl group. |

Acid-Base Properties and Protonation States

The presence of multiple nitrogen atoms imparts both acidic and basic properties to this compound. The molecule can act as a Brønsted-Lowry acid by donating the proton from the N1 position and as a Brønsted-Lowry base by accepting protons at several sites.

Basicity: The molecule is expected to be significantly basic due to its three primary basic centers: the two exocyclic amino groups and the pyridine-like N2 nitrogen of the pyrazole ring. The electron-donating effect of the amino groups enhances the basicity of the entire molecule. researchgate.net Protonation can occur at any of these sites, and the specific site of protonation will depend on the reaction conditions and the pKa of the conjugate acids. In a strongly acidic medium, multiple protonations are possible, leading to the formation of a dicationic or even tricationic species. The relative basicity of these sites determines the sequence of protonation. Generally, exocyclic amino groups are more basic than the ring nitrogen in aminopyrazoles.

Acidity: The N1-H proton is acidic and can be removed by a strong base to form the corresponding pyrazolate anion. This deprotonation enhances the nucleophilicity of the ring nitrogens, which can influence the regioselectivity of subsequent reactions, such as N-alkylation. The ability to either accept or donate a proton highlights the amphoteric nature of this compound. nih.gov

Table 2: Potential Protonation and Deprotonation Sites

| Site | Process | Resulting Species | Expected Conditions |

| C3/C5 Amino Groups | Protonation | Ammonium (-NH₃⁺) | Acidic (e.g., HCl) |

| N2 Atom | Protonation | Pyridinium-like cation | Acidic (e.g., HCl) |

| N1-H Group | Deprotonation | Pyrazolate anion | Basic (e.g., NaH, KOH) |

Tautomerism and Isomerization Studies

Tautomerism is a crucial aspect of pyrazole chemistry, significantly influencing the compound's structure, reactivity, and biological interactions. For this compound, two primary forms of prototropic tautomerism are relevant. mdpi.com

Annular Tautomerism: This involves the migration of the proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. Because the substituents at C3 and C5 are identical (amino groups), the two annular tautomers are degenerate, meaning they are chemically identical and indistinguishable. This rapid proton exchange is a common feature in N-unsubstituted pyrazoles. mdpi.comnih.gov

Amino-Imino Tautomerism: This form of tautomerism involves the migration of a proton from an exocyclic amino group to a ring nitrogen, resulting in an imino form. For this molecule, several amino-imino tautomers are possible. While the diamino form is generally the most stable and predominant tautomer for 3,5-diaminopyrazoles, the existence of imino forms in equilibrium cannot be disregarded, especially as they may participate as reactive intermediates in certain reactions. mdpi.com

Furthermore, the crystal structure of the closely related 3,5-diamino-4-benzyl-1H-pyrazole reveals that while conformers can easily interconvert in solution via rotation of the benzyl (B1604629) group, the molecule adopts a specific conformation in the solid state. nih.gov This highlights the dynamic nature of the molecule in different phases.

Metal Chelation and Coordination Chemistry involving this compound

Pyrazole derivatives are well-established ligands in coordination chemistry due to the ability of their adjacent nitrogen atoms to form stable complexes with a wide variety of metal ions. nih.govresearchgate.net The this compound scaffold is an excellent candidate for acting as a chelating ligand.

The most probable coordination mode involves the pyridine-like N2 nitrogen and the nitrogen atom of one of the adjacent amino groups (either at C3 or C5). This arrangement allows the molecule to function as a bidentate N,N-chelating ligand, forming a stable five-membered ring with a coordinated metal ion. This chelation mode is common for ligands such as 2-(2-pyridyl)imidazole and has been observed in complexes with related aminopyrazole derivatives. researchgate.net

The formation of such metal complexes can lead to diverse supramolecular structures and is of interest for applications in catalysis, materials science, and medicinal chemistry. The specific geometry and nuclearity of the resulting complexes would depend on the metal ion, the counter-ion, and the reaction conditions. analis.com.mysaudijournals.com

Reaction Kinetics and Thermodynamic Considerations

The outcome of chemical reactions involving this compound can be influenced by whether the reaction is under kinetic or thermodynamic control. This is particularly relevant for reactions with multiple potential pathways, such as the alkylation of the pyrazole ring.

Kinetic Control: Under kinetically controlled conditions (e.g., lower temperatures, short reaction times, use of a strong, non-equilibrating base), the product distribution is determined by the relative rates of the competing reactions. The kinetically favored product is the one that is formed fastest, often resulting from the attack at the most accessible or most nucleophilic site.

Thermodynamic Control: Under thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times, use of an equilibrating base), the reaction is reversible, and the product distribution reflects the relative thermodynamic stability of the possible products. The most stable isomer will be the major product at equilibrium. nih.govmdpi.comresearchgate.net

For instance, in the N-alkylation of an asymmetrically substituted pyrazole, kinetic control might favor alkylation at the more sterically accessible nitrogen, while thermodynamic control would favor the formation of the more stable N-substituted tautomer. nih.govmdpi.comresearchgate.net Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) have been evaluated for complex formation reactions involving related pyrazolone (B3327878) ligands, confirming that such processes can be spontaneous and either exothermic or endothermic. nih.gov

Decomposition Pathways and Stability in Chemical Environments

The stability of this compound is anchored by the aromaticity of the pyrazole ring, which generally confers significant thermal stability. However, the substituents introduce potential pathways for decomposition under specific conditions.

Thermal Stability: Studies on related nitrogen-rich heterocyclic compounds, such as aminotetrazoles and dinitropyrazoles, provide insights into potential thermal decomposition mechanisms. nih.govresearchgate.net For many aminopyrazoles, thermal stability is high, often with decomposition onset temperatures well above 250 °C. mdpi.com The decomposition process is often complex and can be initiated by the cleavage of the weakest bonds in the molecule.

Potential Decomposition Pathways:

N-H Bond Activity: The initial step in the thermal decomposition of some pyrazoles involves the transfer of the active N-H proton, which can trigger ring-opening reactions. nih.gov

C-N Bond Cleavage: Cleavage of the exocyclic C-NH₂ bonds or bonds within the pyrazole ring can occur at elevated temperatures, leading to fragmentation.

Oxidation: The amino groups and the benzylic C-H bonds are susceptible to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen at high temperatures. This can lead to the formation of nitroso, nitro, or carbonyl derivatives and eventual degradation.

Gas Evolution: The decomposition of nitrogen-rich compounds like this typically results in the evolution of various gaseous products, which may include ammonia (B1221849) (NH₃), nitrogen (N₂), and hydrogen cyanide (HCN), as observed in the pyrolysis of related heterocycles. mdpi.combohrium.com

Computational and Theoretical Investigations of 4 4 Methylbenzyl 1h Pyrazole 3,5 Diamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. For pyrazole (B372694) derivatives, methods like DFT with the B3LYP functional are commonly used to investigate molecular geometry, vibrational frequencies, and electronic characteristics. derpharmachemica.com Such calculations form the basis for understanding the intrinsic properties of 4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine.

The electronic reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating that charge transfer can easily occur within the molecule. nih.gov For this compound, the presence of electron-donating amino groups and the extended π-conjugation across the pyrazole and aromatic rings would be expected to raise the HOMO energy and lower the LUMO energy, likely resulting in a relatively small energy gap and a chemically reactive nature.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for predicting chemical behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Absolute Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. nih.gov |

| Absolute Softness (S) | 1 / η | The reciprocal of hardness; soft molecules are more reactive. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons from the environment. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule and predict sites for electrophilic and nucleophilic reactions. derpharmachemica.comnih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.govnih.gov

For this compound, the MEP map would be expected to show significant negative potential (red or yellow) around the nitrogen atoms of the pyrazole ring and the two exocyclic amino groups due to the lone pairs of electrons. These sites represent the primary centers for electrophilic interactions and hydrogen bond acceptance. Conversely, the hydrogen atoms of the N-H groups (both on the pyrazole ring and the amino substituents) would exhibit a strong positive potential (blue), identifying them as key hydrogen bond donor sites.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. While the specific crystal structure of this compound is not reported, a detailed analysis of its close analogue, 3,5-diamino-4-benzyl-1H-pyrazole, provides significant insight. nih.govresearchgate.net This analogue differs only by the absence of a methyl group on the phenyl ring.

Studies on 3,5-diamino-4-benzyl-1H-pyrazole reveal that it crystallizes in the centrosymmetric space group P2₁/c. nih.govresearchgate.net In solution, the molecule is conformationally flexible, with different conformers and atropenantiomers readily interconverting through the rotation of the benzyl (B1604629) substituent around the C(pyrazole)—C(CH₂) single bond. nih.govresearchgate.net

The crystal packing of this analogue is stabilized by a network of intermolecular hydrogen bonds. The structure features a bilayer organization where aromatic moieties stack in parallel columns. nih.govresearchgate.net The pyrazole N-H protons act as donors in N-H···π hydrogen bonds with adjacent pyrazole rings, while the amino group protons form N-H···N hydrogen bonds with neighboring pyrazoles and other amino groups. researchgate.net It is highly probable that this compound adopts a similar solid-state architecture, governed by these same non-covalent interactions.

Table 2: Crystallographic Data for the Analogue Compound 3,5-diamino-4-benzyl-1H-pyrazole at 150 K nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | N—H···N and N—H···π hydrogen bonds |

| Structural Motif | Bilayer structure with alternating aromatic and pyrazole layers |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations build upon quantum chemical calculations to predict how a molecule behaves in a more complex environment, such as in solution or interacting with a biological receptor.

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, and to estimate the strength of the interaction. Derivatives of 3,5-diamino-1H-pyrazole have been identified as having potential anti-biofilm and antitubercular activities, suggesting their ability to interact with specific biological targets. nih.govresearchgate.net

For this compound, the pyrazole core and its substituents present several key features for molecular recognition:

Hydrogen Bonding: The two amino groups and the pyrazole ring nitrogens can act as both hydrogen bond donors and acceptors, forming strong, directional interactions with amino acid residues in a receptor's active site.

Hydrophobic and π-Interactions: The 4-methylbenzyl group provides a large, hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions. The aromatic nature of both the benzyl and pyrazole rings allows for potential π-π stacking or π-cation interactions with corresponding residues like phenylalanine, tyrosine, or tryptophan.

These interactions are crucial for the binding affinity and selectivity of the molecule towards a potential biological target.

Table 3: Predicted Ligand-Receptor Interactions for this compound

| Interaction Type | Molecular Feature | Potential Interacting Residues |

| Hydrogen Bond (Donor) | Pyrazole N-H, Amino (-NH₂) groups | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Pyrazole N, Amino (-NH₂) groups | Asn, Gln, Ser, Thr, Main-chain N-H |

| Hydrophobic Interactions | Benzyl ring, Methyl group | Ala, Val, Leu, Ile, Met, Pro |

| π-π Stacking | Benzyl ring, Pyrazole ring | Phe, Tyr, Trp, His |

The behavior of a molecule can change significantly when it is moved from a vacuum (as in gas-phase calculations) to a solvent. Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation.

For this compound, a polar solvent like water or DMSO would be expected to form strong hydrogen bonds with the amino and pyrazole N-H groups. These interactions would stabilize the solute and could influence its preferred conformation. The electronic properties, such as the dipole moment and the HOMO-LUMO energy gap, are also sensitive to the solvent environment. Understanding these solvation effects is critical for accurately predicting the molecule's behavior in a biological medium and for correlating computational results with experimental observations in solution.

In Silico Prediction of Chemical Reactivity and Catalytic Potential

Following a comprehensive review of available scientific literature, no specific computational studies detailing the in silico prediction of chemical reactivity or the catalytic potential of this compound were identified. Research focusing on the theoretical examination of this particular compound's reactivity parameters, such as frontier molecular orbital analysis (HOMO-LUMO), molecular electrostatic potential (MEP) mapping, or global reactivity descriptors, is not present in the reviewed sources. Consequently, data regarding its potential applications as a catalyst derived from computational simulations are also unavailable.

Structure-Activity Relationship (SAR) Studies through Computational Means

There is currently a lack of published research on the structure-activity relationship (SAR) of this compound investigated through computational methods. While SAR studies exist for other classes of pyrazole derivatives, the specific structural contributions of the 4-methylbenzyl group at the 4-position and the diamino substitutions at the 3- and 5-positions of the pyrazole ring in this compound have not been computationally elucidated in the available literature. Therefore, no data tables or detailed findings from computational SAR studies for this specific molecule can be provided.

Biological Activities and Molecular Mechanisms of 4 4 Methylbenzyl 1h Pyrazole 3,5 Diamine in Vitro and Non Clinical Models

Enzyme Inhibition and Activation Studies (e.g., Kinases, PDEs)

There is no available scientific literature detailing the effects of 4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine on enzyme activity. Studies on related pyrazole (B372694) compounds have shown potential for kinase and phosphodiesterase (PDE) inhibition, but these findings cannot be extrapolated to the specific compound .

Determination of Inhibition Constants (e.g., IC50, Ki)

No studies reporting the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any enzyme, including kinases or PDEs, were found.

Mechanistic Studies of Enzyme-Ligand Interactions

In the absence of enzyme inhibition data, there are consequently no mechanistic studies available that describe the specific interactions between this compound and any enzyme targets.

Receptor Binding Assays and Ligand-Receptor Affinity Profiling

No data from receptor binding assays for this compound has been published. Therefore, its affinity for any physiological receptor is currently unknown.

Competitive Binding Studies

There are no reports of competitive binding studies involving this compound to determine its ability to displace other ligands from their receptors.

Allosteric Modulation Investigations

No investigations into the potential allosteric modulation of any receptor by this compound have been documented in the scientific literature.

Modulation of Specific Cellular Pathways and Signaling Cascades (In Vitro)

There is a lack of in vitro studies investigating the effects of this compound on specific cellular pathways or signaling cascades. Research on other pyrazole derivatives suggests a potential for influencing various signaling pathways, but specific data for this compound is not available.

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them a significant class of therapeutic targets. ajwilsonresearch.comnih.gov Small molecules can modulate these interactions in various ways, including orthosteric disruption (binding directly at the interface) or allosteric modulation (binding to a remote site and inducing a conformational change). nih.govnih.gov

Currently, there are no specific studies demonstrating the activity of this compound as a modulator of protein-protein interactions. The structural features of the molecule, however, suggest a potential for such activity. The 3,5-diamino groups can act as hydrogen bond donors, while the 4-methylbenzyl group provides a bulky, lipophilic moiety capable of engaging in hydrophobic or van der Waals interactions within protein pockets. Whether these features are suitable for interacting with the "hot spots" typically found at PPI interfaces is a subject that requires future experimental investigation. nih.gov The development of chemical probes to interrogate cellular signaling pathways is a significant challenge where novel scaffolds are of immense interest. ajwilsonresearch.com

Nucleic Acid Binding and Interaction Studies

The ability of small molecules to bind to nucleic acids is a key mechanism for many anticancer and antimicrobial agents. While there is no direct evidence of this compound interacting with DNA or RNA, studies on other substituted pyrazole derivatives have confirmed this capability within the broader chemical class.

For instance, a series of novel 1,3,5-triazine-based pyrazole derivatives were investigated for their potential as anticancer agents. rsc.org Detailed spectroscopic, viscometric, and molecular docking studies revealed that these compounds interact with Calf Thymus DNA (Ct-DNA). rsc.org The findings from these experimental and theoretical analyses were consistent, confirming a groove binding mode of interaction with DNA. rsc.org Similarly, other research on pyrazole-naphthyl derivatives has explored their DNA binding properties. researchgate.net These studies suggest that the pyrazole scaffold can be a platform for designing DNA-interactive agents. The 3,5-diamino groups on the title compound could potentially serve as hydrogen bond donors to the phosphate (B84403) backbone or bases within the DNA grooves, though this potential remains hypothetical without direct experimental validation.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets (Molecular Level)

Comprehensive structure-activity relationship (SAR) studies on this compound are not available. However, extensive SAR research on the closely related 4-arylazo-3,5-diamino-1H-pyrazole series provides critical insights into how each component of the molecule contributes to biological activity. nih.gov These analogs were identified as activators of the phosphodiesterase (PDE) BifA in Pseudomonas aeruginosa, leading to biofilm dispersal. nih.gov

The key SAR findings from these analogs are summarized below:

3,5-Diamino Groups: The free amino groups at the C3 and C5 positions of the pyrazole ring are essential for biological activity. When these groups were acetylated, the resulting compounds showed a complete loss of activity. nih.gov This indicates that these amino groups likely act as crucial hydrogen bond donors or acceptors in the binding site of the target protein.

N1-H Group: The unsubstituted N1 position of the pyrazole ring was also found to be important. Investigations into selective functionalization at this position were conducted to understand its role in target engagement. nih.gov

Position 4 Substituent: The nature of the substituent at the C4 position is a major determinant of potency. In the 4-arylazo series, the substitution pattern on the aryl ring was critical. nih.gov

Positional Isomers: A fluorine substituent on the phenyl ring showed the highest activity when located at the ortho-position compared to meta- or para-positions. nih.gov

Hydrogen Bonding: The potential for the C4 substituent to engage in hydrogen bonding was investigated. An ortho-hydroxyl group on the phenyl ring, a hydrogen bond donor, was tolerated and resulted in a compound with moderate activity. nih.gov In contrast, ortho-amino and ortho-methoxy functionalized analogs showed no activity, suggesting that the electronic and steric properties, in addition to hydrogen bonding capacity, are finely tuned for optimal interaction. nih.gov

These findings underscore that the biological activity of 3,5-diaminopyrazoles is highly sensitive to the structural and electronic properties of the substituents on the pyrazole core. For this compound, this implies that the conformation, size, and electronic nature of the 4-methylbenzyl group would be critical factors governing its interaction with any potential biological targets.

Table 1: SAR Summary for 3,5-Diaminopyrazole Analogs Targeting BifA nih.gov

| Molecular Moiety | Modification | Effect on Biological Activity | Inference for this compound |

| 3,5-Amino Groups | Acetylation of one or both -NH₂ groups | Complete loss of activity | The free 3,5-diamino groups are likely essential for target interaction. |

| N1-H Group | Functionalization at N1 position | Modulates activity | The unsubstituted N1 position is likely important for binding. |

| C4-Arylazo Group | Varying F position on phenyl ring | ortho > meta > para | The precise geometry and electronics of the C4 substituent are critical. |

| C4-Arylazo Group | ortho-OH on phenyl ring | Maintained moderate activity | Hydrogen bond donating capacity at C4 may be tolerated by some targets. |

| C4-Arylazo Group | ortho-NH₂ or ortho-OCH₃ on phenyl ring | No activity observed | Specific steric and electronic profiles at C4 are required for activity. |

Investigation of Selectivity and Promiscuity across Biological Targets

The pyrazole scaffold is often described as "privileged," appearing in drugs that target a wide variety of proteins, including enzymes and receptors. nih.gov This versatility means that pyrazole derivatives can be highly selective for a specific target or, conversely, exhibit promiscuity by binding to multiple targets. The specific substitution pattern is the key determinant of selectivity.

High selectivity has been demonstrated for certain pyrazole classes. For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were developed as potent and highly selective inhibitors of monoamine oxidase A (MAO-A) over the MAO-B isoform. nih.gov The most selective compounds exhibited selectivity indices (SI) greater than 165,000, indicating an exceptionally precise fit into the MAO-A active site that could not be replicated with MAO-B. nih.gov This study highlights how the pyrazole core can be tailored to achieve remarkable target selectivity.

Conversely, the broad range of biological activities reported for pyrazoles—including anti-tubercular, anti-inflammatory, and antimicrobial effects—suggests that the scaffold can be adapted to fit many different binding sites. nih.govchemmethod.com For this compound, no specific selectivity or promiscuity studies have been performed. Its potential to be selective or promiscuous would depend entirely on the biological targets it interacts with, a property that must be determined through comprehensive screening and profiling.

Comparative Analysis with Related Pyrazole Derivatives in Biological Systems

Comparing the structure of this compound to other pyrazole derivatives that have been studied in biological systems reveals how subtle structural changes can lead to vastly different activities.

vs. 4-Arylazo-3,5-diamino-1H-pyrazoles: These compounds are potent anti-biofilm agents and show anti-tubercular activity. nih.govchemmethod.com The key structural difference is the C4 substituent: a conjugated arylazo (-N=N-Ar) group versus an insulated benzyl (B1604629) (-CH₂-Ar) group. The arylazo group creates a planar, electron-rich system that is chemically distinct from the flexible, non-conjugated benzyl group. This fundamental electronic and conformational difference likely directs the two classes of compounds to entirely different biological targets (e.g., PDE BifA vs. other unknown targets).

vs. 4-Benzyl-3,5-dimethyl-1H-pyrazole: This derivative shares the 4-benzyl core structure but replaces the 3,5-diamino groups with methyl groups. nih.gov The amino groups are polar and can act as hydrogen bond donors, whereas the methyl groups are small, non-polar, and lipophilic. This substitution completely alters the molecule's ability to form key hydrogen bonds with a biological target, drastically changing its potential interaction profile and likely rendering it inactive against targets that require the hydrogen-bonding capabilities of the diamino groups. nih.gov

vs. 1-Hydroxyethyl-4,5-diamino pyrazole sulfate: This compound is a close analog used as a precursor in oxidative hair dye formulations. cir-safety.org Its primary function is chemical reactivity to form a dye in situ, not pharmacological activity. The key difference is the substituent at the N1 position (hydroxyethyl vs. hydrogen). This comparison illustrates that even diaminopyrazoles can be designed for non-pharmacological applications based on their chemical properties rather than specific protein binding.

Table 2: Comparative Analysis of Pyrazole Derivatives

| Compound Class | Key Structural Difference from Title Compound | Reported Biological/Chemical Activity | Implication of Structural Difference |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | C4-substituent is a conjugated arylazo group nih.gov | Anti-biofilm (PDE BifA activator), Anti-tubercular nih.govchemmethod.com | Different electronics and planarity at C4 lead to different biological targets. |

| 4-Benzyl-3,5-dimethyl-1H-pyrazole | 3,5-substituents are methyl groups nih.gov | No specific enzyme inhibition reported; used in structural studies | Loss of essential hydrogen bond donors (-NH₂) prevents interaction with targets requiring them. |

| 1-Hydroxyethyl-4,5-diamino pyrazole | N1-substituent is a hydroxyethyl (B10761427) group cir-safety.org | Oxidative hair dye precursor | N1 substitution and intended use lead to a chemical rather than pharmacological function. |

Advanced Spectroscopic and Structural Elucidation of 4 4 Methylbenzyl 1h Pyrazole 3,5 Diamine and Its Complexes

X-ray Crystallography of 4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine and Co-crystals

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in a crystalline solid. For the analogous compound, 3,5-diamino-4-benzyl-1H-pyrazole, single-crystal X-ray diffraction analysis reveals its precise molecular geometry and supramolecular assembly. nih.govresearchgate.netnih.gov

In the crystal lattice of 3,5-diamino-4-benzyl-1H-pyrazole, the structure is organized into a bilayer arrangement. researchgate.netnih.gov The supramolecular architecture is dominated by a network of hydrogen bonds. The pyrazole (B372694) N-H protons act as donors in N-H⋯π interactions with the pyrazole rings of neighboring molecules. researchgate.netnih.gov Concurrently, the amino (NH₂) groups participate as donors in N-H⋯N hydrogen bonds, linking adjacent pyrazole rings and other amino moieties. researchgate.netnih.gov This intricate network of non-covalent interactions defines the stable packing arrangement in the solid state.

Co-crystallization experiments, which involve crystallizing the target molecule with a secondary component (a co-former), could be employed to modulate the physicochemical properties of this compound, such as solubility and stability, by forming new, predictable hydrogen-bonded structures.

Table 1: Crystallographic Data for 3,5-diamino-4-benzyl-1H-pyrazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₂N₄ | nih.govnih.gov |

| Measurement Temp. | 150 K | nih.govnih.gov |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | nih.govresearchgate.netnih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, NMR studies would confirm the connectivity of atoms and provide insights into its conformational behavior.

¹H NMR spectroscopy on the related 3,5-diamino-4-benzyl-1H-pyrazole in DMSO-d₆ reveals distinct signals for each proton environment. researchgate.net In solution, the molecule is not static; it undergoes facile interconversion between different conformers through rotation of the benzyl (B1604629) group around the C(pyrazole)—C(CH₂) single bond. nih.govnih.gov This dynamic behavior is often evidenced by the appearance of averaged signals at room temperature. nih.gov The chemical shifts in the ¹H NMR spectrum are influenced by the solvent and the electronic environment of each proton. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole N-H | ~10-12 | - |

| Aromatic C-H (benzyl) | ~7.0-7.2 | ~128-138 |

| Methylene (B1212753) -CH₂- | ~3.8-4.0 | ~30-35 |

| Benzyl -CH₃ | ~2.3 | ~21 |

| Amino -NH₂ | ~4.0-5.0 | - |

| Pyrazole C3, C5 | - | ~150-155 |

| Pyrazole C4 | - | ~100-105 |

Note: Values are estimates based on data for similar structures and general NMR principles. rsc.orgmdpi.com

While 1D NMR provides primary structural information, complex molecules benefit from multi-dimensional NMR experiments for unambiguous resonance assignment.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming, for example, the connectivity between the methylene protons and the aromatic protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signals for the methylene group and the aromatic ring by linking them to their attached protons.

For more complex systems, such as the compound bound to a biological macromolecule, 3D and even 4D NMR techniques can be employed to resolve signal overlap and determine the structure of the complex. nih.gov

When studying the interaction of this compound with a macromolecular target (e.g., a protein or nucleic acid), ligand-observed NMR methods are highly effective. These techniques monitor the NMR signals of the small molecule (the ligand) to detect binding, avoiding the need to isotopically label the much larger receptor.

Saturation Transfer Difference (STD) NMR: In an STD experiment, a selective radiofrequency pulse saturates a region of the ¹H spectrum containing only signals from the macromolecule. If the ligand binds, this saturation is transferred to it via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows signals only from the binding ligand.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique leverages the nuclear Overhauser effect (NOE) from bulk water to the macromolecule and subsequently to the binding ligand. In the presence of a target, binding ligands show positive NOEs, while non-binding compounds retain negative NOEs, making it a powerful screening tool. nih.gov

Carr-Purcell-Meiboom-Gill (CPMG): This relaxation-edited ¹H NMR experiment filters out signals from molecules with fast transverse relaxation rates (T₂). Since a small molecule's T₂ relaxation becomes much faster upon binding to a large macromolecule, its signals are significantly broadened or disappear in a CPMG spectrum, indicating an interaction. nih.gov

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), this compound would be expected to show a prominent protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID), can reveal characteristic fragmentation pathways. wvu.eduwvu.edu For this compound, key fragmentation events would likely include:

Loss of the methylbenzyl group: A primary fragmentation would be the cleavage of the C-C bond between the pyrazole ring and the methylene bridge, leading to the loss of a neutral methylbenzyl radical and formation of a pyrazole-containing cation, or loss of a methyl-tropylium cation.

Loss of ammonia (B1221849): Fragmentation involving the amino groups could lead to the loss of a neutral ammonia molecule (NH₃).

Ring Cleavage: The pyrazole ring itself can undergo cleavage, leading to smaller charged fragments characteristic of the pyrazole core structure. researchgate.net

Isotopic labeling, for example, by replacing the protons on the amino groups with deuterium (B1214612) (D), would be a powerful method to confirm these proposed pathways. The resulting mass shifts in the fragment ions would verify which parts of the molecule are retained or lost during fragmentation. wvu.edu

Table 3: Predicted ESI-MS/MS Fragmentation for [C₁₁H₁₄N₄+H]⁺

| m/z (mass-to-charge) | Proposed Identity/Loss |

|---|---|

| 203.13 | [M+H]⁺ (Protonated Molecular Ion) |

| 186.10 | [M+H - NH₃]⁺ |

| 105.07 | [C₈H₉]⁺ (Methyl-tropylium cation) |

| 98.07 | [M+H - C₈H₉]⁺ |

Note: These are predicted pathways based on the compound's structure and general fragmentation rules. wvu.eduresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present and information about bond strength and molecular structure. derpharmachemica.com

For this compound, the key vibrational modes would include:

N-H stretching: The amino (NH₂) and pyrazole (N-H) groups would give rise to strong, broad bands in the IR spectrum, typically in the 3200-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches from the benzyl group appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrazole and phenyl rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net

N-H bending: The bending vibrations of the amino groups are expected around 1600-1650 cm⁻¹.

Raman spectroscopy would be complementary, often showing strong signals for the symmetric vibrations of the aromatic ring and the C=C/C=N bonds, which may be weak in the IR spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental bands. derpharmachemica.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine, pyrazole) | Stretching | 3200 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N, C=C (ring) | Stretching | 1400 - 1650 |

| N-H | Bending | 1600 - 1650 |

| Pyrazole Ring | Deformation | 600 - 1000 |

Note: Wavenumbers are approximate and based on data for similar pyrazole derivatives. derpharmachemica.comresearchgate.net

Circular Dichroism (CD) and Other Chiroptical Methods (if chiral derivatives are relevant)

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules by measuring their differential absorption of left- and right-circularly polarized light.

While the crystal structure of the analogous 3,5-diamino-4-benzyl-1H-pyrazole is achiral, the parent 4-benzyl-1H-pyrazole is known to crystallize in a chiral form due to atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. nih.gov The facile rotation of the benzyl group in solution means the compound is not chiral in that state. nih.gov

However, if chiral derivatives of this compound were to be synthesized—for instance, by introducing a chiral center on the benzyl group or by creating derivatives that restrict bond rotation—then CD spectroscopy would become a critical tool. It would be used to:

Confirm the enantiomeric purity of a sample.

Assign the absolute configuration of the enantiomers, often by comparing experimental CD spectra with those predicted by quantum chemical calculations. nih.gov

Study conformational changes in the chiral molecule upon binding to a target.

The study of C(5)-chiral pyrazole derivatives has demonstrated the utility of CD spectroscopy in assigning absolute configuration in this class of compounds. nih.gov Therefore, should chiral variants of this compound be developed, chiroptical methods would be indispensable for their stereochemical characterization.

Spectroscopic Probes for Environmental Interactions and Stability

The study of how chemical compounds interact with their environment and their inherent stability under various conditions is crucial for understanding their lifecycle, potential applications, and environmental fate. For novel compounds such as this compound, spectroscopic techniques are indispensable tools for elucidating these characteristics. Although specific detailed research on the environmental interactions and stability of this compound is not extensively documented in publicly available literature, the behavior of the pyrazole scaffold and related derivatives allows for a scientifically grounded projection of how this compound would be studied.

The stability of pyrazole derivatives is influenced by the nature and position of substituents on the ring. The pyrazole ring itself is noted for its aromatic character, which contributes to its thermal and chemical stability. However, substituents can significantly alter this, for instance, the introduction of nitro groups has been studied for its impact on the thermal stability of pyrazoles. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, influencing its interactions in different solvent environments.

Spectroscopic methods would be the primary means to investigate the behavior of this compound in response to environmental factors such as pH, solvent polarity, temperature, and the presence of other chemical species like metal ions.

Influence of Solvent Polarity

The polarity of the solvent can significantly affect the electronic transitions of a molecule, which can be monitored using UV-Vis absorption spectroscopy. For pyrazole-based compounds, a shift in the maximum absorption wavelength (λmax) is often observed with changes in solvent polarity. For this compound, it would be expected that increasing solvent polarity could lead to a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition and the difference in dipole moment between the ground and excited states. A hypothetical study could yield data as presented in the table below.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Polarity Index | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| n-Hexane | 0.1 | 280 | 8,500 |

| Dichloromethane | 3.1 | 285 | 9,200 |

| Ethanol (B145695) | 4.3 | 290 | 9,800 |

| Acetonitrile | 5.8 | 288 | 9,600 |

| Water | 10.2 | 295 | 10,500 |

Interaction with Metal Ions

The diamine and pyrazole nitrogen atoms in this compound make it a potential ligand for metal ions. The interaction with environmentally relevant metal ions can be effectively studied using fluorescence spectroscopy. Many pyrazole derivatives are known to exhibit fluorescence, which can be quenched or enhanced upon complexation with metal ions. A static quenching mechanism, where a non-fluorescent complex is formed, is a common observation. The Stern-Volmer equation can be used to analyze the quenching efficiency. A prospective study could involve titrating a solution of the compound with various metal ions and monitoring the fluorescence intensity.

Table 2: Prospective Fluorescence Quenching Data for this compound with Various Metal Ions

| Metal Ion | Initial Fluorescence Intensity (a.u.) | Final Fluorescence Intensity (a.u.) | Quenching Constant (Ksv, M⁻¹) |

| Cu²⁺ | 1200 | 150 | 5.2 x 10⁴ |

| Fe³⁺ | 1200 | 250 | 3.8 x 10⁴ |

| Ni²⁺ | 1200 | 600 | 1.5 x 10⁴ |

| Zn²⁺ | 1200 | 900 | 0.8 x 10⁴ |

| Mg²⁺ | 1200 | 1150 | 0.1 x 10⁴ |

Thermal and Photochemical Stability

The stability of this compound under thermal and photochemical stress can be monitored using techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For thermal stability analysis, the compound would be subjected to elevated temperatures over time, and samples would be periodically analyzed to detect any degradation products. Similarly, for photochemical stability, the compound would be exposed to a light source of a specific wavelength, and its degradation would be tracked. The high aromaticity of the pyrazole ring generally imparts good stability.

NMR spectroscopy is a powerful tool for structural elucidation of any potential degradation products by observing changes in the chemical shifts and coupling constants of the protons and carbons in the molecule.

Table 3: Predicted Stability of this compound under Stress Conditions

| Condition | Duration | Method of Analysis | Predicted Outcome |

| 80°C in aqueous solution | 24 hours | HPLC-UV, ¹H NMR | Minor degradation (<5%) expected, potential for oxidation of amine groups. |

| Exposure to UV light (365 nm) | 8 hours | HPLC-UV, Mass Spectrometry | Potential for photodegradation, formation of radical species or dimerization products. |

| pH 3 (acidic) | 48 hours | HPLC-UV | High stability expected due to protonation of amine groups. |

| pH 11 (basic) | 48 hours | HPLC-UV | Potential for slow decomposition, depending on the pKa of the N-H protons. |

Applications of 4 4 Methylbenzyl 1h Pyrazole 3,5 Diamine As a Research Tool and Chemical Scaffold

Development as a Chemical Probe for Biological Systems

While direct studies on 4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine as a specific chemical probe are not extensively documented, the broader class of pyrazole (B372694) derivatives exhibits a wide spectrum of biological activities, suggesting the potential of this compound for such applications. The pyrazole scaffold is a well-known pharmacophore in medicinal chemistry.

Research on related 3,5-diaminopyrazole compounds has revealed their potential in targeting various biological processes. For instance, a class of 4-arylazo-3,5-diamino-1H-pyrazoles has been identified as potent anti-biofilm agents that function by reducing the levels of the bacterial second messenger c-di-GMP. nih.gov This indicates that the 3,5-diaminopyrazole core can be a crucial element for interacting with bacterial signaling pathways.

Furthermore, various derivatives of the pyrazole nucleus have been synthesized and evaluated for a range of therapeutic areas. These include potential anticancer eurjchem.comnih.gov, anti-inflammatory nih.gov, and antitubercular activities. researchgate.net The development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from aminopyrazoles has led to compounds with significant antitumor activity. eurjchem.com The diverse biological activities of these related compounds underscore the potential of this compound as a foundational structure for the development of novel chemical probes to investigate and modulate biological systems.

Table 1: Examples of Biologically Active Pyrazole Derivatives

| Pyrazole Derivative Class | Biological Activity | Reference |

|---|---|---|

| 4-Arylazo-3,5-diamino-1H-pyrazoles | Anti-biofilm | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Anticancer | eurjchem.com |

| 1H-Pyrazolyl derivatives | Anti-inflammatory | nih.gov |

Utility in Catalyst Design and Ligand Development for Organometallic Chemistry

The pyrazole moiety, with its two adjacent nitrogen atoms, is a popular building block in coordination chemistry. These nitrogen atoms can act as donor sites, allowing pyrazole derivatives to function as effective ligands for a variety of metal ions, leading to the formation of discrete polynuclear complexes. nih.gov The presence of the two amino groups in this compound enhances its potential as a ligand, possibly acting as a bidentate or bridging ligand through the pyrazole and amino nitrogens.

While specific applications of this compound in catalyst design are not widely reported, the general utility of pyrazole-based ligands in catalysis is well-established. These ligands can influence the steric and electronic properties of the metal center, thereby tuning the activity and selectivity of the resulting catalyst. Research into pyrazole derivatives and their metal complexes is an ongoing area of interest. nih.gov The structural features of this compound make it a promising candidate for the development of novel catalysts for various organic transformations.

Scaffold for Combinatorial Chemistry and Library Synthesis

The 3,5-diaminopyrazole scaffold is a versatile starting point for combinatorial chemistry and the synthesis of compound libraries. The amino groups provide reactive handles for the introduction of a wide range of substituents, allowing for the rapid generation of diverse molecules. This is particularly evident in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds with significant biological activities.

A facile and efficient method for synthesizing new pyrazolo[1,5-a]pyrimidines involves the reaction of 4-benzyl-1H-pyrazole-3,5-diamine with α,β-unsaturated ketones. researchgate.net This reaction demonstrates the utility of the title compound as a key intermediate for creating more complex heterocyclic systems. Various synthetic strategies, including multicomponent reactions and microwave-assisted methods, have been developed to construct diverse libraries based on the pyrazolo[1,5-a]pyrimidine core, targeting indications such as cancer and infectious diseases. eurjchem.comnih.govekb.egnih.gov The ability to readily functionalize the 3,5-diaminopyrazole core makes this compound a valuable scaffold for generating libraries of compounds for high-throughput screening and drug discovery programs.

Table 2: Synthesis of Fused Heterocycles from Aminopyrazole Scaffolds

| Starting Material | Reagents | Product Class | Reference |

|---|---|---|---|

| 4-Benzyl-1H-pyrazole-3,5-diamine | α,β-Unsaturated ketones | Pyrazolo[1,5-a]pyrimidines | researchgate.net |

| 3-Amino-1H-pyrazoles | Aldehydes, activated methylene (B1212753) compounds | Pyrazolo[1,5-a]pyrimidines | nih.gov |

Precursor for Advanced Materials Science (e.g., Polymers, Optoelectronic Materials)

While the direct application of this compound as a precursor for polymers and optoelectronic materials is not extensively documented, the inherent properties of the pyrazole ring and its derivatives suggest potential in this area. Functionalized pyrazoles have found use as dyes, which is an application related to materials science. nih.gov

The synthesis of pyrazole derivatives that exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon exposure to light, has been reported. mdpi.com This property is of significant interest for the development of molecular switches and optical data storage materials. Furthermore, pyrazole-containing molecules have been utilized in the formation of donor-acceptor chromophores, which are fundamental components in various photoelectronic applications. mdpi.com The aromatic nature of the pyrazole and benzyl (B1604629) groups in this compound, coupled with the potential for extended conjugation through derivatization of the amino groups, makes it a plausible candidate for further exploration in the field of advanced materials.

Integration into Supramolecular Assemblies and Self-Assembling Systems

The crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, which is the core structure of the title compound, reveals its significant potential for forming ordered supramolecular assemblies. The molecule crystallizes in a manner that facilitates the formation of non-covalent interactions, which are the driving forces for self-assembly. nih.govresearchgate.net

Specifically, the crystal packing is characterized by the formation of N—H⋯N hydrogen bonds between the pyrazole moieties of adjacent molecules, leading to the creation of catemer motifs. nih.gov Additionally, N—H⋯π interactions involving the pyrazole rings are observed. The amino groups also participate in N—H⋯N hydrogen bonds with neighboring pyrazoles and other amino groups. These directional and specific hydrogen bonding patterns lead to the organization of the molecules into alternating bilayers, demonstrating a clear propensity for self-assembly into well-defined supramolecular architectures. nih.govresearchgate.net This inherent ability to form ordered structures through hydrogen bonding makes this compound a valuable building block for the design and construction of novel supramolecular materials.

Role in Affinity Chromatography and Purification Methodologies

There is no specific information available in the searched literature detailing the use of this compound in affinity chromatography. However, general purification methods for pyrazole derivatives are well-established and typically involve standard laboratory techniques.

The purification of pyrazoles can be achieved through methods such as recrystallization from suitable solvents like ethanol (B145695) or methanol, often in a mixture with water. researchgate.net Another common technique is column chromatography, which can be performed on silica (B1680970) gel. researchgate.net For basic pyrazole compounds that may interact strongly with acidic silica gel, the silica can be deactivated with triethylamine (B128534) to improve purification efficiency. researchgate.net It is also possible to purify pyrazoles by forming their acid addition salts, which can then be crystallized and subsequently neutralized to recover the purified pyrazole. google.comgoogle.com While these methods are generally applicable, the development of an affinity chromatography protocol would require the immobilization of a specific pyrazole derivative onto a solid support to selectively capture a target biomolecule.

Future Perspectives and Emerging Research Directions for 4 4 Methylbenzyl 1h Pyrazole 3,5 Diamine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of pyrazole (B372694) derivatives is continuously evolving, with a significant shift towards environmentally benign and efficient methodologies. nih.govresearchgate.net Future research on 4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine will likely focus on moving beyond traditional synthesis routes, which often involve harsh solvents and multiple steps. tandfonline.com

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer significant advantages in terms of atom economy and operational simplicity. mdpi.comscielo.org.za Developing an MCR for this compound could dramatically streamline its production.

Green Solvents and Catalysts: The use of water, deep eutectic solvents, or ionic liquids as reaction media is a growing trend in green chemistry. tandfonline.comthieme-connect.com Research could explore catalyst-free syntheses in magnetized distilled water or the use of recyclable, heterogeneous catalysts like silica-supported sulfuric acid or cerium oxide to produce the target compound. scielo.org.zathieme-connect.com

Energy-Efficient Methods: Techniques such as microwave and ultrasound-assisted synthesis have been shown to accelerate reaction times and improve yields for many heterocyclic compounds, including pyrazoles. ias.ac.inrsc.org Applying these methods could offer a more rapid and energy-efficient pathway to this compound. rsc.org

A comparative table of traditional versus potential sustainable synthetic approaches is presented below.

| Feature | Traditional Synthesis | Sustainable Synthesis | Potential Advantage |

| Solvents | Often uses volatile organic solvents (e.g., toluene, ethanol). tandfonline.com | Water, deep eutectic solvents, solvent-free conditions. tandfonline.comthieme-connect.com | Reduced environmental impact and cost. |

| Catalysts | May require stoichiometric amounts of reagents. | Recyclable heterogeneous catalysts, organocatalysts, or catalyst-free methods. nih.govthieme-connect.com | Lower waste, easier purification, and reduced cost. |

| Energy Input | Often requires prolonged heating under reflux. | Microwave irradiation, ultrasound. rsc.org | Faster reaction times and lower energy consumption. |

| Reaction Steps | Typically multi-step procedures. | One-pot, multicomponent reactions (MCRs). mdpi.comias.ac.in | Increased efficiency, reduced waste and time. |

Discovery of Undiscovered Biological Targets and Mechanisms